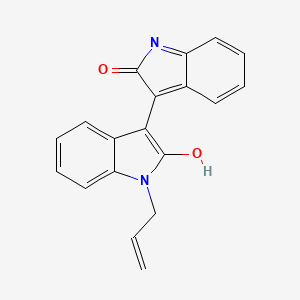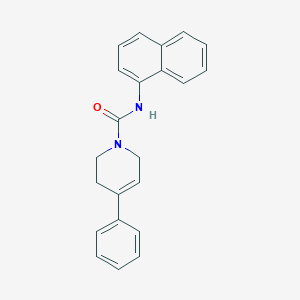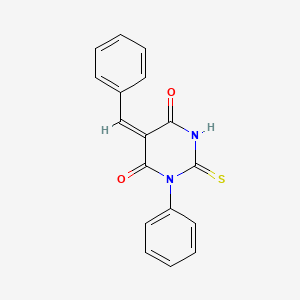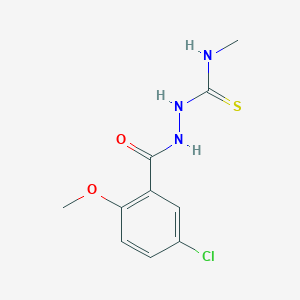
3,4-bis(butyrylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-bis(butyrylamino)benzoic acid is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known as BBA and has been extensively studied for its potential therapeutic applications in various inflammatory conditions.
作用机制
The mechanism of action of 3,4-bis(butyrylamino)benzoic acid involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. This leads to a reduction in inflammation, pain, and fever. This compound has been shown to selectively inhibit COX-2 enzymes, which are involved in the production of inflammatory mediators in response to injury or infection.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include a reduction in inflammation, pain, and fever. It has been shown to have a similar efficacy to other NSAIDs, such as aspirin and ibuprofen, but with fewer side effects. It has also been shown to have a protective effect on the gastrointestinal tract, which is a common site of side effects associated with NSAID use.
实验室实验的优点和局限性
One of the advantages of 3,4-bis(butyrylamino)benzoic acid for lab experiments is its high purity and stability, which makes it suitable for use in various assays and experiments. It is also readily available and relatively inexpensive compared to other NSAIDs. However, one limitation is that it may not be suitable for use in certain cell culture systems or animal models due to its solubility and toxicity profile.
未来方向
There are several future directions for the research and development of 3,4-bis(butyrylamino)benzoic acid. One direction is to investigate its potential therapeutic applications in other inflammatory conditions, such as inflammatory bowel disease, psoriasis, and asthma. Another direction is to explore its potential as a chemopreventive agent against cancer, as it has been shown to have anti-proliferative and anti-tumor effects in some studies. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify any potential side effects or toxicities associated with its use.
Conclusion
In conclusion, this compound is a promising candidate for the treatment of various inflammatory conditions due to its anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action involves the inhibition of COX enzymes, which leads to a reduction in inflammation, pain, and fever. While there are some limitations to its use in lab experiments, there are several future directions for its research and development, including investigating its potential therapeutic applications in other inflammatory conditions and as a chemopreventive agent against cancer.
合成方法
The synthesis of 3,4-bis(butyrylamino)benzoic acid involves the reaction of 3,4-diaminobenzoic acid with butyryl chloride in the presence of a suitable base. The reaction proceeds via an acylation mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by recrystallization and other purification techniques.
科学研究应用
3,4-bis(butyrylamino)benzoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. This makes it a promising candidate for the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and other chronic pain syndromes.
属性
IUPAC Name |
3,4-bis(butanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-5-13(18)16-11-8-7-10(15(20)21)9-12(11)17-14(19)6-4-2/h7-9H,3-6H2,1-2H3,(H,16,18)(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDGMVGDYZBKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)
![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)




![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![2-[(4-fluorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5700852.png)


![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5700878.png)

